molecular formula C13H12BFO3 B1591077 (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid CAS No. 871125-82-5

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1591077
CAS No.: 871125-82-5
M. Wt: 246.04 g/mol
InChI Key: HNQLLMVLGZJPJT-UHFFFAOYSA-N
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Description

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C13H12BFO3.

Scientific Research Applications

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential to inhibit specific enzymes and proteins involved in disease pathways.

    Medicine: Explored for its role in developing new cancer therapies and anti-inflammatory drugs.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

Target of Action

The primary targets of 4-(4’-Fluorobenzyloxy)phenylboronic acid are disease-causing protein receptors and enzymes associated with cancer, malignancies, and painful inflammatory diseases . The compound’s ability to effectively target these proteins is a key aspect of its therapeutic potential .

Mode of Action

4-(4’-Fluorobenzyloxy)phenylboronic acid interacts with its targets by binding to the active sites of these proteins. This interaction can inhibit the function of the proteins, thereby preventing the progression of diseases . The exact nature of these interactions and the resulting changes in protein function are subject to ongoing research.

Biochemical Pathways

The biochemical pathways affected by 4-(4’-Fluorobenzyloxy)phenylboronic acid are primarily those involving the targeted proteins. By inhibiting these proteins, the compound can disrupt the pathways that contribute to disease progression . The downstream effects of this disruption can include reduced inflammation, slowed cancer growth, and alleviation of other disease symptoms .

Result of Action

The molecular and cellular effects of 4-(4’-Fluorobenzyloxy)phenylboronic acid’s action are closely tied to its mode of action and the biochemical pathways it affects. By inhibiting disease-associated proteins, the compound can induce changes at the molecular level that translate to observable effects at the cellular level . These effects can include changes in cell behavior, reduced inflammation, and decreased proliferation of cancer cells .

Safety and Hazards

“(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid” is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

“(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid” is a significant compound in the field of biomedicine and drug development. Its potential in the synthesis of novel drugs and therapies targeting specific receptors or pathways makes it a promising candidate for future research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 4-fluorobenzyl alcohol with phenylboronic acid under specific conditions. The reaction is often catalyzed by palladium-based catalysts in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is produced in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated or nitrated aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Fluorophenyl)phenylboronic acid): Similar structure but lacks the benzyloxy group.

    (4-(4-Methoxyphenyl)phenylboronic acid): Similar structure but has a methoxy group instead of a fluorobenzyl group.

Uniqueness

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid is unique due to its specific molecular structure, which imparts distinct chemical properties and biological activities. The presence of the fluorobenzyl group enhances its ability to interact with certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

[4-[(4-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQLLMVLGZJPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584736
Record name {4-[(4-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871125-82-5
Record name B-[4-[(4-Fluorophenyl)methoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871125-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(4-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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